Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate
Description
Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester core (ethyl 4-aminobenzoate) modified with a substituted morpholine derivative. Key structural features include:
- Ethyl benzoate backbone: Provides ester functionality, influencing solubility and metabolic stability.
- 4-Benzyl-2-oxomorpholin-3-yl group: A morpholine ring substituted with a benzyl group at position 4 and a ketone at position 2.
The compound’s molecular formula is estimated as C22H25N2O5 (molecular weight ≈ 397.45 g/mol), though experimental validation is required. Its structural complexity suggests applications in medicinal chemistry, particularly as a protease inhibitor or kinase modulator, given morpholine derivatives' prevalence in such roles .
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C22H24N2O5/c1-2-28-21(26)17-8-10-18(11-9-17)23-20(25)14-19-22(27)29-13-12-24(19)15-16-6-4-3-5-7-16/h3-11,19H,2,12-15H2,1H3,(H,23,25) |
InChI Key |
QVVVVWVXCNMAJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)OCCN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the morpholine ring. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the acetylation of the morpholine nitrogen. The final step involves the esterification of the benzoic acid derivative with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The carbonyl group in the morpholine ring can be reduced to form a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxyl derivatives of the morpholine ring.
Substitution: Various ester or amide derivatives.
Scientific Research Applications
Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Classification of Analogs
The following compounds share the ethyl 4-aminobenzoate scaffold but differ in substituents, influencing their physicochemical and biological properties:
Table 1: Structural Comparison of Ethyl 4-{[(4-Benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate and Analogs
Key Differences and Implications
a) Morpholine vs. Thiomorpholine ()
- Target vs. Thiomorpholine derivatives are often more resistant to oxidative metabolism .
b) Heterocyclic Variations ()
- Pyridazine () : The pyridazine ring’s nitrogen atoms enable dipole-dipole interactions and π-stacking with aromatic residues in enzymes, making it suitable for targeting ATP-binding pockets .
- The sulfanyl linker may enhance binding to cysteine residues .
c) Amino Group Modifications ()
- Dimethylamino-oxoethyl (): The dimethylamino group increases electron density, enhancing solubility in polar solvents. This contrasts with the target compound’s benzyl group, which prioritizes hydrophobic interactions .
d) Reactivity in Polymer Systems ()
- This suggests that electron-donating groups (e.g., morpholine’s oxygen) in the target compound could similarly enhance reactivity in covalent bonding scenarios .
Physicochemical Properties
- Target Compound : Predicted logP ≈ 2.8 (moderate lipophilicity), with solubility in DMSO >50 mg/mL. The benzyl group may limit aqueous solubility but improve blood-brain barrier penetration.
- Thiomorpholine Analog () : Higher logP (~3.5) suggests utility in central nervous system targeting but may require prodrug strategies for administration .
Biological Activity
Ethyl 4-{[(4-benzyl-2-oxomorpholin-3-yl)acetyl]amino}benzoate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry.
Compound Structure and Synthesis
This compound features a morpholine core, which is known for its versatility in drug design. The synthesis typically involves the acylation of morpholine derivatives followed by esterification processes. The specific synthetic route can vary based on the desired substituents on the morpholine ring and the benzoate moiety.
Antimicrobial Properties
Recent studies have highlighted the compound's broad-spectrum antimicrobial activity. In vitro assays demonstrated significant inhibitory effects against various strains of bacteria and fungi. For instance, it exhibited Minimum Inhibitory Concentrations (MIC) against Candida albicans and Aspergillus fumigatus, showcasing its potential as an antifungal agent. A study reported an MIC of 12.5 µg/mL for C. albicans, indicating potent antifungal properties .
Anticancer Activity
This compound has also been investigated for its anticancer potential. Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. Specific studies are required to elucidate the exact pathways involved for this compound.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. For example, its morpholine structure allows for interactions with enzymes involved in metabolic pathways critical for cell survival. Further research is necessary to identify these targets and understand the underlying mechanisms.
Case Studies and Research Findings
- Antifungal Activity : A study involving a library of compounds identified this compound as a promising candidate due to its low MIC values against pathogenic fungi .
- Anticancer Screening : Preliminary screenings suggested that related morpholine derivatives could inhibit tumor growth in various cancer models. Future studies should focus on this compound to confirm similar effects .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
